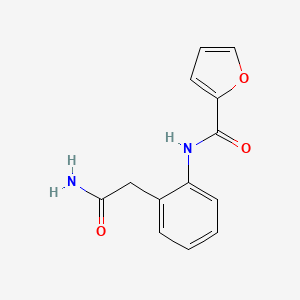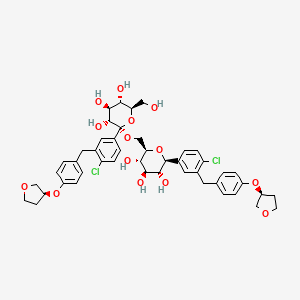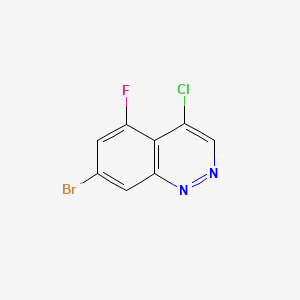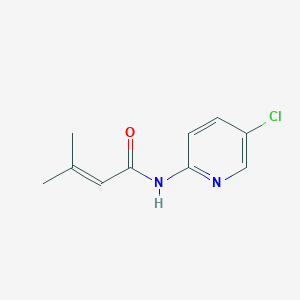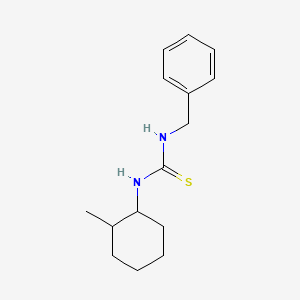
1-Benzyl-3-(2-methylcyclohexyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(2-methylcyclohexyl)thiourea is an organic compound with the molecular formula C15H22N2S. It belongs to the class of thioureas, which are sulfur analogs of ureas. This compound is characterized by the presence of a benzyl group, a methylcyclohexyl group, and a thiourea moiety. Thioureas are known for their diverse chemical reactivity and have found applications in various fields, including medicinal chemistry, agriculture, and material science.
Métodos De Preparación
The synthesis of 1-Benzyl-3-(2-methylcyclohexyl)thiourea typically involves the reaction of benzyl isothiocyanate with 2-methylcyclohexylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Benzyl isothiocyanate+2-methylcyclohexylamine→this compound
Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-Benzyl-3-(2-methylcyclohexyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form corresponding ureas or sulfoxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of thioureas can yield amines or thiols, depending on the reaction conditions and reducing agents used, such as lithium aluminum hydride.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.
Cyclization: Thioureas can participate in cyclization reactions to form heterocyclic compounds, such as thiazoles and thiadiazoles, under appropriate conditions
Aplicaciones Científicas De Investigación
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have been investigated for their catalytic properties and potential use in organic synthesis.
Biology: Thioureas, including 1-Benzyl-3-(2-methylcyclohexyl)thiourea, have shown antimicrobial and antiviral activities. They are being explored as potential therapeutic agents against various pathogens.
Medicine: Research has indicated that thioureas may possess anticancer properties, making them candidates for drug development. Their ability to inhibit certain enzymes and proteins involved in cancer progression is of particular interest.
Industry: Thioureas are used as corrosion inhibitors, stabilizers in polymer production, and additives in lubricants. .
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(2-methylcyclohexyl)thiourea involves its interaction with molecular targets, such as enzymes and proteins. Thioureas can inhibit enzyme activity by binding to the active site or by forming covalent bonds with essential amino acid residues. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Benzyl-3-(2-methylcyclohexyl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzyl-3-phenylthiourea: Similar in structure but with a phenyl group instead of a methylcyclohexyl group. It exhibits different reactivity and biological activity.
1-Benzyl-3-(2-ethoxyphenyl)thiourea:
1-Benzyl-3-(2-methoxyphenyl)thiourea: The presence of a methoxy group influences its solubility and reactivity compared to the methylcyclohexyl derivative
Propiedades
Fórmula molecular |
C15H22N2S |
|---|---|
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-benzyl-3-(2-methylcyclohexyl)thiourea |
InChI |
InChI=1S/C15H22N2S/c1-12-7-5-6-10-14(12)17-15(18)16-11-13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10-11H2,1H3,(H2,16,17,18) |
Clave InChI |
KKYMUHDXNQCOFT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1NC(=S)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


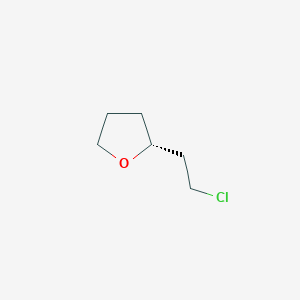
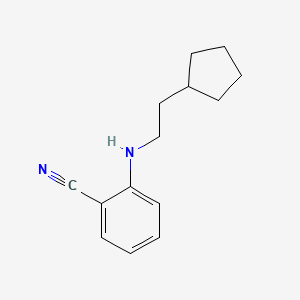
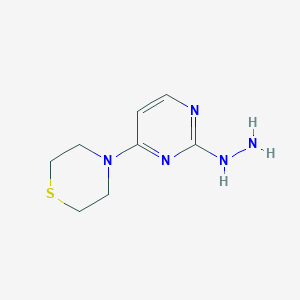
![2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14893885.png)
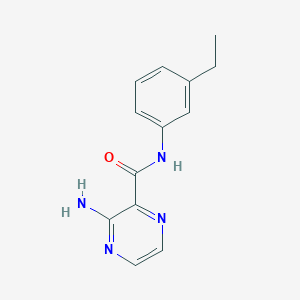
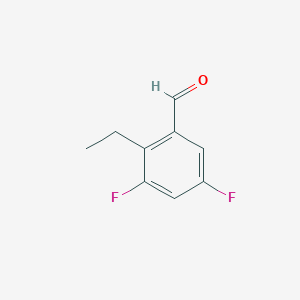
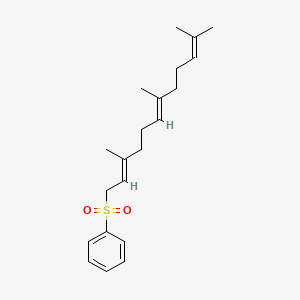
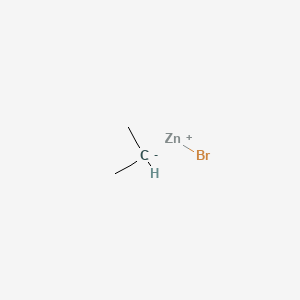
![3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one](/img/structure/B14893921.png)
